Takeshi Toyoda,
Kohei Matsushita,
Tomomi Morikawa,
Takanori Yamada,
Noriyuki Miyoshi,
Kumiko Ogawa
PMID: 30656379
DOI:
10.1007/s00204-019-02396-8
Abstract
Although aromatic amines are widely used as raw materials for dyes, some of them have been concerned about carcinogenicity in the urinary bladder. We examined early changes in histopathology and the formation of γ-H2AX, a biomarker of DNA damage, in the urinary bladder of rats to investigate the mechanisms of mucosal damage induced by monocyclic aromatic amines. 6-week-old male F344 rats were administered 0.4% or 0.8% o-toluidine, 0.3% or 1.0% o-anisidine, 0.4% 2,4-xylidine, 0.2% p-toluidine, or 0.6% aniline in the diet for 4 weeks. Animals were sequentially killed from day 2 to after 2 weeks of recovery, and histopathological and immunohistochemical analyses were performed. In the 0.8% o-toluidine group, there was sequential progression of bladder lesions, characterized by edematous changes and intramucosal hemorrhage at day 2 and formation of granulation tissue with mononuclear cell infiltration at week 1, followed by diffuse hyperplasia at weeks 2 and 4. In the 1.0% o-anisidine group, simple hyperplasia only with slight inflammation was detected from week 1. Whereas γ-H2AX-positive bladder epithelial cells in the 1.0% o-anisidine group were significantly increased in a time-dependent manner, transient increases in γ-H2AX-positive cells were detected at day 2 and week 1 in the 0.8% o-toluidine group. No apparent bladder lesions or increases in γ-H2AX formation were observed in any other groups. These results revealed different mechanisms of bladder mucosal damage associated with o-toluidine and o-anisidine. Moreover, immunohistochemical analysis for γ-H2AX suggested that both compounds may induce DNA damage in epithelial cells, mainly basal cells, of the bladder mucosa.
Mitra Sepehri,
Catharina M Lerche,
Katrina Hutton Carlsen,
Jørgen Serup
PMID: 28511186
DOI:
10.1159/000468150
Abstract
Tattoo ink stock products often contain potential carcinogens, which on large-scale population exposure may be clinically relevant. The aim of this autopsy study in mice was to screen major organs for clinical and subclinical cancers.
Mice were tattooed on their backs. In total, 48 mice were included and divided into 4 groups; 11 mice tattooed black, 10 tattooed red, and 5 mice serving as untreated controls. A group of 22 mice with black tattoos and exposed to ultraviolet radiation (UVR) were also studied. The black and red inks were both stock products banned on the Danish market due to the measured contents of potential carcinogens; benzo(a)pyrene and 2-anisidine, respectively. The mice were housed for 1 year after tattooing, and autopsy study on internal organs was performed. Tissue samples were systematically taken from major organs for screening of subclinical changes, not detected by visual examination. Any observed deviation from normal structure was subject to biopsy and light microscopy.
All mice survived the 1-year observation period. Autopsy revealed no macroscopic signs of cancer. Microscopic search of internal organs showed no subclinical or clinical cancer.
Despite extensive tattoos with 2 banned inks, the long-term observation in mice showed no internal cancers nor was the combination of carcinogen and UVR associated with cancer. Lack of observed malignancy might be explained by the fact that tattooing is only a single dose exposure. Registered data on carcinogens relies on repeated or chronic exposures. The study does not support the hypothesis that tattooing causes cancer.
D Sangamithirai,
S Munusamy,
V Narayanan,
A Stephen
PMID: 28866184
DOI:
10.1016/j.msec.2017.06.014
Abstract
A study on the voltammetric detection of NADH (β-nicotinamide adenine dinucleotide), Dopamine (DA) and their simultaneous determination is presented in this work. The electrochemical sensor was fabricated with the hybrid nanocomposites of poly(o-anisidine) and silver nanoparticles prepared by simple and cost-effective insitu chemical oxidative polymerization technique. The nanocomposites were synthesized with different (w/w) ratios of o-anisidine and silver by increasing the amount of o-anisidine in each, by keeping silver at a fixed quantity. The XRD patterns revealed the semi-crystalline nature of poly(o-anisidine) and the face centered cubic structure of silver. The presence of silver in its metallic state and the formation of nanocomposite were established by XPS analysis. Raman studies suggested the presence of site-selective interaction between poly(o-anisidine) and silver. HRTEM studies revealed the formation of polymer matrix type nanocomposite with the embedment of silver nanoparticles. The sensing performance of the materials were studied via cyclic voltammetry, differential pulse voltammetry and chronoamperometry techniques. Fabricated sensor with 3:1 (w/w) ratio of poly(o-anisidine) and silver exhibited good catalytic activity towards the detection of NADH and DA in terms of potential and current response, when compared to others. Several important electrochemical parameters regulating the performance of the sensor have been evaluated. Under the optimum condition, differential pulse voltammetry method exhibited the linear response in the range of 0.03 to 900μM and 5 to 270μM with a low detection limit of 0.006μM and 0.052μM for NADH and DA, respectively. The modified electrodes exhibited good sensitivity, stability, reproducibility and selectivity with well-separated oxidation peaks for NADH and DA in the simultaneous determination of their binary mixture. The analytical performance of the nanocomposite as an electrochemical sensor was also established for the determination of NADH in human urine and water samples and DA in pharmaceutical dopamine injections with satisfactory coverage.
Catharina M Lerche,
Ida M Heerfordt,
Jørgen Serup,
Thomas Poulsen,
Hans Christian Wulf
PMID: 28500679
DOI:
10.1111/exd.13383
Abstract
Ultraviolet radiation (UVR) induces skin cancer. The combination of UVR and red tattoos may be associated with increased risk of skin cancer due to potential carcinogens in tattoo inks. This combination has not been studied previously. Immunocompetent C3.Cg/TifBomTac hairless mice (n=99) were tattooed on their back with a popular red tattoo ink. This often used ink is banned for use on humans because of high content of the potential carcinogen 2-anisidine. Half of the mice were irradiated with three standard erythema doses UVR thrice weekly. Time to induction of first, second and third squamous cell carcinoma (SCC) was measured. All UV-irradiated mice developed SCCs. The time to the onset of the first and second tumor was identical in the red-tattooed group compared with the control group (182 vs 186 days and 196 vs 203 days, P=ns). Statistically, the third tumor appeared slightly faster in the red-tattooed group than in the controls (214 vs 224 days, P=.043). For the second and third tumor, the growth rate was faster in the red-tattooed group compared with the control (31 vs 49 days, P=.009 and 30 vs 38 days, P=.036). In conclusion, no spontaneous cancers were observed in skin tattooed with a red ink containing 2-anisidine. However, red tattoos exposed to UVR showed faster tumor onset regarding the third tumor, and faster growth rate of the second and third tumor indicating red ink acts as a cocarcinogen with UVR. The cocarcinogenic effect was weak and may not be clinically relevant.
Mansoureh Behzadi,
Mohammad Mirzaei
PMID: 27033984
DOI:
10.1016/j.chroma.2016.03.039
Abstract
A poly(o-anisidine)/graphene oxide nanosheets (PoA/GONSs) coating is fabricated by a simple and efficient electrochemical deposition method on steel wire. The incorporation of PoA and GONSs allows preparing a nanocomposite that can successfully integrate the advantages of both. Then, the prepared fiber is applied to the headspace solid-phase microextraction (HS-SPME) and gas chromatographic analysis of benzene, toluene, ethylbenzene and xylenes. In order to obtain an adherent, stable and efficient fiber to extract target analytes, experimental parameters related to the coating process such as deposition potential, deposition time, concentration of the monomer and concentration of GONSs were studied. The prepared composite fiber were characterized by Fourier transform infrared spectroscopy, powder X-ray diffraction and scanning electron microscopy. The effect of various parameters on the efficiency of HS-SPME process consisting of desorption temperature and time, extraction temperature and time and ionic strength were also optimized. Under the optimal conditions, the method was linear for orders of magnitude with correlation coefficients varying from 0.9888 to 0.9993. Intra- and inter-day precisions of the method were determined from mixed aqueous solutions containing 5.0 ng mL(-1) of each BTEX. The intra-day precisions varied from 3.1% for toluene to 5.7% for ethylbenzene, while the inter-day precisions varied from 4.9% for o-xylene to 7.3% for m,p-xylene. Limits of detection were in the range 0.01-0.06 ng mL(-1). The proposed method was applied to monitor BTEX compounds in some water samples and the accuracies found through spiking river water samples showed high recoveries between 92.0 and 101.2%.
Franziska Wewering,
Florent Jouy,
Sükran Caliskan,
Stefan Kalkhof,
Martin von Bergen,
Andreas Luch,
Sebastian Zellmer
PMID: 28089782
DOI:
10.1016/j.tiv.2017.01.006
Abstract
The azo dye o-anisidine is known as an industrial and environmental pollutant. Metabolites of o-anisidine remain in the liver for >24h. However, the toxicological impact of o-anisidine on the liver and its individual cell types, e.g., hepatocytes and immune cells, is currently poorly understood. A novel co-culture system, composed of HepG2 or Huh-7 cells, and differentiated THP-1 cells was used to study the metabolic capacity towards o-anisidine, and compared to primary murine hepatocytes which express high enzyme activities. As model compounds the carcinogenic arylamine o-anisidine and its non-carcinogenic isomer, p-anisidine, as well as caffeine were used. Global proteome analysis revealed an activation of eIF2 and Nrf2-mediated oxidative stress response pathways only in co-cultures after treatment with o-anisidine. This was confirmed via detection of reactive oxygen species. In addition, the mitochondrial membrane potential decreased already after 3h treatment of cells, which correlated with a decrease of ATP levels (R
>0.92). In the supernatant of co-cultured, but not single-cultured HepG2 and Huh-7 cells, o-anisidine caused increases of damage-associated proteins, such as HMGB1 (high mobility group box-1) protein. In summary, only co-cultures of HepG2 and THP-1 cells predict o-anisidine induced stress responsive pathways, since the system has a higher sensitivity compared to single cultured cells.
Yoshifumi Uno,
Takashi Omori
PMID: 26212310
DOI:
10.1016/j.mrgentox.2015.06.005
Abstract
The data from the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay were reported and analyzed statistically using the simple means of % tail DNA. However, OECD test guideline TG 489 recommends use of the median for data analysis due to the hierarchical nature of the data. Comparison between the simple mean approach and the median based approach for positive/negative/equivocal chemical calls was conducted using the % tail DNA data for the 40 chemicals tested in the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay, using liver and stomach as target organs. In the liver, two genotoxic chemicals, o-anisidine and 9-aminoacridine hydrochloride monohydrate, were positive using the median based approach but negative using the simple mean approach, and two genotoxic chemicals, 2-acetylaminofluorene and busulfan were equivocal using the median based approach but negative using the simple mean approach. In contrast, cadmium chloride (genotoxic carcinogen) was equivocal in both organs using the median based approach, while positive and equivocal in liver and stomach, respectively, using the simple mean approach. Two data sets of sodium arsenite showed equivocal and negative results for liver using the median based approach, although both data sets were equivocal using the simple mean approach. Overall, there are no large differences in terms of the genotoxic call between both approaches. However, the median based approach recommended in OECD TG 489 has an advantage toward higher precision within the groups treated with a test chemical, whereas the approach might show the lower values for the effect.
Oguzhan Yavuz,
Sandro Valzacchi,
Eddo Hoekstra,
Catherine Simoneau
PMID: 27146949
DOI:
10.1080/19440049.2016.1184493
Abstract
The aim of this study was the optimisation of a multi-analyte method for the analysis of primary aromatic amines (PAAs) from napkins in order to support official controls and food safety. We developed a UHPLC-MS/MS method for the simultaneous determination of 36 toxicologically relevant PAAs for paper and board. Good regression coefficients of the calibration curves in a range of 0.992-0.999 and reproducibilities in a range of 2.3-15% were obtained. Limits of detections (LODs) were in the range of 0.03-1.4 µg l(-1) and recoveries were in a range of 21-110% for all the amines. A total of 93 coloured paper napkin samples from different European countries were bought and extracted with water to determine the PAAs. The results showed that 42 of 93 samples contained at least one PAA. More than half of the detected PAAs are considered as toxic, carcinogenic or probably carcinogenic to humans by the International Agency for Research on Cancer (IARC), or are classified as such in the European Union legislation on chemicals. Summed concentrations of PAAs in seven samples were higher than 10 µg l(-1), the limit of summed PAA in the European Union plastic food contact material regulation. Also, eight PAAs, classified as Category 1A and 1B carcinogen in the European Union legislation of chemicals, were detected at concentrations higher than 2 µg l(-1), exceeding the limit proposed by the Federal Institute for Risk Assessment in Germany. Aniline (n = 14) was most frequently present in higher concentrations followed by o-toluidine, o-anisidine, 2,4-dimethylaniline and 4-aminoazobenzene. Red, orange, yellow and multicoloured paper napkins contained the highest concentrations of total PAAs (> 10 µg l(-1)). Although the European Union has not harmonised the legislation of paper and board materials and, thus, there is no specific migration limit for PAAs from paper napkins, the present study showed that coloured paper napkins can contain toxic and carcinogenic PAAs at concentrations that are relevant for monitoring.